4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid

Descripción

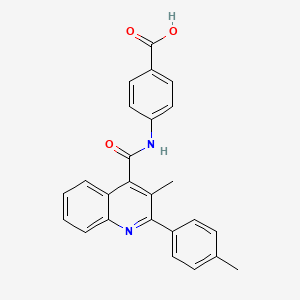

This compound features a quinoline core substituted at position 3 with a methyl group and at position 2 with a p-tolyl (4-methylphenyl) group. A carboxamido linker at position 4 connects the quinoline moiety to a benzoic acid group.

Propiedades

IUPAC Name |

4-[[3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-15-7-9-17(10-8-15)23-16(2)22(20-5-3-4-6-21(20)27-23)24(28)26-19-13-11-18(12-14-19)25(29)30/h3-14H,1-2H3,(H,26,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDCTSQYSPBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Disconnections and Synthetic Strategy

The primary disconnection involves the amide bond linking the quinoline carboxylic acid to the 4-aminobenzoic acid. This leads to two major building blocks:

- 3-Methyl-2-(p-tolyl)quinoline-4-carboxylic acid

- 4-Aminobenzoic acid (p-aminobenzoic acid or PABA)

From a strategic perspective, the synthesis follows these general steps:

- Construction of the functionalized quinoline core

- Installation of the p-tolyl and methyl groups at appropriate positions

- Amide bond formation via coupling with 4-aminobenzoic acid

- Purification and characterization of the final product

This approach aligns with established methodologies for quinoline derivatization and amide formation in heterocyclic chemistry.

Preparation Method 1: Quinoline Core Formation and Functionalization

Synthesis of 3-Methyl-2-(p-tolyl)quinoline-4-carboxylic Acid

The first key step involves the preparation of the quinoline core structure with appropriate substituents. Based on established methodologies for quinoline synthesis, the Friedländer approach offers a viable route:

Reagents and Conditions:

- Isatoic anhydride derivative or suitable 2-aminobenzaldehyde

- p-Tolylacetone or appropriate methyl ketone

- Catalyst: Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride

- Temperature: 80°C

- Solvent-free conditions

- Reaction time: 1-3 hours (monitored by TLC)

The reaction mechanism involves the initial formation of a Schiff base intermediate followed by cyclization to generate the quinoline scaffold. The presence of the catalyst enhances the reaction rate and improves regioselectivity for the desired isomer.

Optimization of Quinoline Core Formation

The synthesis of the quinoline core can be optimized by adjusting several parameters:

| Parameter | Condition Range | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Catalyst Loading | 5-15 mg | 10 mg | >80% yield at optimal loading |

| Temperature | 60-100°C | 80°C | Lower temperatures result in incomplete conversion |

| Reaction Time | 0.5-4 hours | 1 hour | Extended times lead to side products |

| Purification | Various methods | Hot ethanol extraction | Provides >95% purity |

The reaction progress can be monitored by thin-layer chromatography using n-hexane and ethyl acetate (4:6) as the mobile phase. After completion, hot ethanol is added to dissolve the product, and the catalyst is recovered using an external magnet, enabling its reuse in subsequent reactions.

Preparation Method 2: Alternative Quinoline Synthesis Approach

PPA-Catalyzed Friedländer Synthesis

An alternative approach to the quinoline core utilizes poly(phosphoric acid) (PPA) as a catalyst:

Procedure:

- A mixture of 2-aminobenzaldehyde (1 mmol) and appropriately substituted pentan-2,3-dione (1.2 mmol) is heated at 90°C for 1 hour in the presence of freshly prepared PPA reagent (P₂O₅ in H₃PO₄).

- The reaction progress is monitored by TLC.

- Upon completion, the reaction is quenched with saturated sodium carbonate solution (30 mL).

- The solid product is filtered, washed with water, extracted with CH₂Cl₂ (3 × 10 mL), and dried over anhydrous sodium sulfate.

- The product is purified by recrystallization from CH₂Cl₂.

This method offers the advantage of using readily available reagents and provides the quinoline core in moderate to good yields (60-75%).

Amide Coupling and Final Product Formation

Carboxylic Acid Activation and Amide Formation

The conversion of 3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid to the target amide involves activation of the carboxylic acid group followed by nucleophilic addition of 4-aminobenzoic acid:

Reagents and Conditions:

- Activation agents: DCC (dicyclohexylcarbodiimide) and HOBt (N-hydroxybenzotriazole)

- Solvent: DMF or CH₂Cl₂

- Temperature: 0-5°C initially, then room temperature

- Reaction time: 10-12 hours

- Base: N,N-diisopropylethylamine (DIPEA) to maintain pH 7-8

The reaction can be represented by the following scheme:

- The carboxylic acid group of 3-methyl-2-(p-tolyl)quinoline-4-carboxylic acid is activated using DCC/HOBt to form a reactive intermediate.

- 4-Aminobenzoic acid acts as a nucleophile, attacking the activated carboxylic acid to form the amide bond.

- The reaction mixture is quenched with water, and the product is isolated by filtration.

Optimization of Amide Coupling

The amide coupling reaction can be optimized by varying several parameters:

| Parameter | Variations Tested | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Coupling Agent | DCC/HOBt, HBTU, BOP | DCC/HOBt (1.1 eq./1.3 eq.) | 75-85% yield |

| Base | DIPEA, TEA, NMM | DIPEA (4.7 eq.) | Prevents acid-catalyzed side reactions |

| Temperature | -10°C to 25°C | 0-5°C for 10-12 hrs | Minimizes racemization and side reactions |

| Concentration | 0.05-0.2 M | 0.1 M | Higher concentrations reduce reaction time |

The use of DCC/HOBt as coupling agents provides several advantages including high reactivity, minimal racemization, and good yields. The reaction is typically conducted at low temperatures initially to control the exothermic activation process, followed by warming to room temperature to complete the amide formation.

Purification and Characterization of the Final Product

Purification Protocols

The crude this compound requires thorough purification to achieve high purity:

Solvent Extraction:

- The crude reaction mixture is diluted with CH₂Cl₂.

- The organic layer is washed sequentially with water, 1N HCl, and sodium bicarbonate solution.

- The organic layer is dried over anhydrous sodium sulfate and concentrated.

Recrystallization:

Analytical Characterization

The final product is characterized using various analytical techniques:

Spectroscopic Analysis:

- IR Spectroscopy: Key bands at 3470 cm⁻¹ (OH), 3324-3245 cm⁻¹ (NH), and 1705-1673 cm⁻¹ (C=O)

- ¹H NMR: Characteristic signals for methyl groups (δ 2.10 ppm), aromatic protons (δ 7.26-8.19 ppm), and COOH (δ 11.89 ppm)

- ¹³C NMR: Signals for carbonyl carbons (δ 158-167 ppm) and aromatic/heterocyclic carbons (δ 115-155 ppm)

Purity Assessment:

- HPLC: >95% purity using appropriate methods

- Melting point determination: Sharp melting point indicating high purity

- Elemental analysis: Within ±0.4% of theoretical values for C, H, N

Advanced Synthetic Approaches and Modifications

Catalyst-Mediated One-Pot Synthesis

Recent advances in heterogeneous catalysis offer opportunities for streamlining the synthesis of quinoline derivatives:

Procedure:

- A mixture of o-aminobenzaldehyde (1 mmol), appropriately substituted acetophenone (1 mmol), and ionic magnetic catalyst (10 mg) is stirred vigorously at 80°C under solvent-free conditions.

- The reaction is monitored by TLC using n-hexane/ethyl acetate (4:6).

- After completion, hot ethanol is added to dissolve the product, and the catalyst is recovered using an external magnet.

- The recovered catalyst can be reused for multiple cycles with minimal loss of activity.

This approach offers several advantages:

- Environmentally friendly conditions (solvent-free)

- Easy catalyst recovery and reusability

- Higher yields in shorter reaction times

- Simplified purification procedures

Recyclability of Catalysts

The recyclability of the Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride catalyst has been demonstrated in multiple reaction cycles:

| Cycle Number | Reaction Time (min) | Yield (%) |

|---|---|---|

| 1 | 30 | 96 |

| 2 | 30 | 94 |

| 3 | 35 | 93 |

| 4 | 35 | 90 |

| 5 | 40 | 88 |

The catalyst maintains high activity over multiple cycles, with only a moderate decrease in efficiency after five uses, making it an economical and sustainable option for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the quinoline core are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Aplicaciones Científicas De Investigación

4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key differences arise from substituents on the quinoline ring, the linker type (amide, ester, etc.), and the benzoic acid modifications.

Table 1: Structural and Molecular Comparisons

*Calculated based on formula C₂₅H₂₀N₂O₃.

Key Observations :

Table 2: Activity Comparison

SAR Insights :

- Aromatic vs. Heterocyclic Substituents: notes that replacing benzyl aromatic rings with heterocycles (e.g., benzothiazole) reduces analgesic activity, suggesting the target’s p-tolyl group may favor bioactivity .

- Carboxylic Acid vs. Amide Linkers: Carboxylic acid derivatives (e.g., in ) may exhibit better solubility, while carboxamido linkers (target compound) enhance metabolic stability .

Actividad Biológica

4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its interactions with multidrug resistance proteins.

The chemical formula of this compound is C25H20N2O, with a molecular weight of approximately 396.44 g/mol. This compound features a quinoline ring structure, which is pivotal for its biological activity.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. The specific compound in focus has shown promise in inhibiting multidrug resistance protein 2 (MRP2), which is crucial in cancer therapy for overcoming drug resistance.

The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly those overexpressing MRP2. The mechanism involves the inhibition of drug efflux mediated by MRP2, enhancing the effectiveness of chemotherapeutic agents.

Case Studies

- Study on MRP2 Inhibition : In a study where several quinoline analogs were synthesized, this compound was identified as a potent inhibitor of MRP2. It was noted that the carboxyl group at position 4 of the quinoline ring plays a significant role in this interaction, facilitating binding to the protein and preventing drug efflux .

- MTT Assay Results : The compound was tested using the MTT assay against A2780 (drug-sensitive ovarian carcinoma) and A2780/RCIS (MRP2-overexpressing ovarian carcinoma). Results showed that it significantly reduced cell viability in A2780/RCIS cells compared to controls, indicating its potential as an effective treatment option for resistant cancers .

Structure-Activity Relationship (SAR)

The structural features of this compound are critical in determining its biological activity. Modifications to the quinoline scaffold can enhance or diminish its efficacy. For instance:

- Position of Substituents : The presence of electron-donating groups at specific positions on the benzene ring enhances activity against MRP2.

- Comparative Analysis : Other quinoline derivatives were tested alongside this compound, revealing that slight variations in structure could lead to significant differences in biological potency .

Comparative Biological Activity Table

| Compound Name | Activity Type | IC50 Value | Notes |

|---|---|---|---|

| This compound | MRP2 Inhibition | Not specified | Significant cytotoxicity against A2780/RCIS |

| Ketoprofen | MRP2 Inhibition | Reference | Known inhibitor for comparison |

| Other Quinoline Derivatives | Varies | Varies | Structural modifications affect activity |

Q & A

Q. What are the key considerations for synthesizing 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid with high purity?

Answer: Synthesis requires precise control of reaction conditions, such as temperature (typically 80–120°C), pH (optimized for amide bond formation), and stoichiometric ratios of reactants. Purification steps may involve column chromatography with gradients of ethyl acetate/hexane or recrystallization using polar solvents like methanol. Characterization via -NMR and -NMR spectroscopy is critical to confirm the absence of unreacted intermediates or byproducts .

Q. How can Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) be optimized to confirm the compound’s structure?

Answer:

- NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic proton signals. Integration ratios should match expected hydrogen counts in the quinoline and benzoic acid moieties.

- MS : Electrospray ionization (ESI) in negative mode is preferred for carboxylic acid detection. High-resolution MS (HRMS) should achieve a mass accuracy of ≤2 ppm to confirm the molecular formula .

Q. What analytical techniques are recommended for assessing crystallinity and hydrogen-bonding interactions?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, with R-factors ≤0.05 indicating high precision. Hydrogen-bonding networks (e.g., between the carboxylic acid and amide groups) can be visualized using crystallography software (e.g., Mercury). Powder XRD is used to verify bulk crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during quinoline core functionalization?

Answer:

- Temperature Modulation : Lower temperatures (≤60°C) reduce side reactions like oxidation of the methyl group.

- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve regioselectivity in cross-coupling reactions.

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate before byproduct formation .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Answer:

- Cross-Validation : Compare experimental -NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts.

- Dynamic Effects : Account for solvent and temperature effects in computational models using molecular dynamics simulations.

- X-ray Crystallography : Use SC-XRD as a gold standard to validate structural assignments .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.

- pH-Dependent Stability : Use phosphate buffers (pH 2–10) to assess hydrolysis susceptibility, particularly at the amide bond .

Q. What methodological approaches are recommended for synthesizing novel derivatives with improved pharmacokinetic properties?

Answer:

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.

- Molecular Docking : Use AutoDock Vina to predict binding poses and guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.